beta-D-galactosyl-(1->4)-D-mannose

Descripción general

Descripción

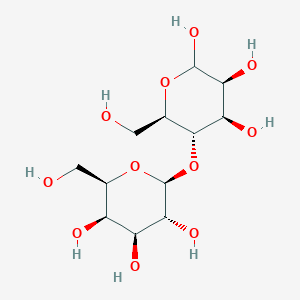

Beta-D-galactosyl-(1->4)-D-mannose: is a disaccharide composed of a beta-D-galactose molecule linked to a D-mannose molecule through a 1->4 glycosidic bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-galactosyl-(1->4)-D-mannose typically involves enzymatic or chemical glycosylation methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety from a donor molecule (such as UDP-galactose) to a mannose acceptor. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature specific to the enzyme used.

Industrial Production Methods

Industrial production of beta-D-galactosyl-(1->4)-D-mannose can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, can be used to express the necessary glycosyltransferases. The fermentation process is optimized for high yield and purity, involving controlled pH, temperature, and nutrient supply.

Análisis De Reacciones Químicas

Types of Reactions

Beta-D-galactosyl-(1->4)-D-mannose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding acids.

Reduction: The carbonyl groups can be reduced to form sugar alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.

Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

Substitution: Reagents like acetic anhydride or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products

Oxidation: Aldonic acids or uronic acids.

Reduction: Corresponding sugar alcohols (e.g., galactitol and mannitol).

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Beta-D-galactosyl-(1->4)-D-mannose has several applications in scientific research:

Chemistry: Used as a model compound in studying glycosidic bond formation and cleavage.

Biology: Serves as a substrate for studying enzyme activities, such as glycosyltransferases and glycosidases.

Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the production of functional foods and nutraceuticals due to its prebiotic properties.

Mecanismo De Acción

The biological effects of beta-D-galactosyl-(1->4)-D-mannose are mediated through its interaction with specific enzymes and receptors. For instance, it can act as a substrate for glycosidases, leading to the release of galactose and mannose, which can then participate in various metabolic pathways. The compound may also interact with cell surface receptors, influencing cellular signaling and immune responses.

Comparación Con Compuestos Similares

Beta-D-galactosyl-(1->4)-D-mannose can be compared with other disaccharides such as:

Lactose: (beta-D-galactosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moiety.

Cellobiose: (beta-D-glucosyl-(1->4)-D-glucose): Similar glycosidic bond but different sugar moieties.

Maltose: (alpha-D-glucosyl-(1->4)-D-glucose): Different anomeric configuration and sugar moieties.

Actividad Biológica

Beta-D-galactosyl-(1→4)-D-mannose (Galβ(1→4)Man) is a disaccharide composed of galactose and mannose, linked through a β(1→4) glycosidic bond. This compound has garnered attention due to its potential biological activities, particularly in immunology and cell signaling. This article explores the biological activity of Galβ(1→4)Man, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of beta-D-galactosyl-(1→4)-D-mannose can be represented as follows:

Where:

- Gal represents galactose.

- Man represents mannose.

This glycan structure is significant in various biological processes, including cell adhesion, immune response modulation, and potential therapeutic applications.

1. Immunomodulatory Effects

Research indicates that Galβ(1→4)Man can influence immune responses. It has been shown to interact with specific receptors on immune cells, potentially modulating their activity. For instance:

- Dectin-1 Interaction : Similar to β-glucans, Galβ(1→4)Man may engage Dectin-1, a receptor involved in the recognition of fungal pathogens. This interaction could enhance phagocytosis and cytokine production in macrophages .

2. Cell Adhesion and Recognition

Glycans like Galβ(1→4)Man are crucial for cell-cell interactions and adhesion processes. They serve as ligands for lectins and other carbohydrate-binding proteins, facilitating:

- Cellular Communication : The presence of Galβ(1→4)Man on cell surfaces may enhance the binding affinity of immune cells to pathogens or other cells, promoting effective immune surveillance.

- Pathogen Recognition : Certain pathogens exploit glycan structures to evade immune detection or facilitate entry into host cells.

Enzymatic Synthesis and Modification

The synthesis of Galβ(1→4)Man can be achieved through enzymatic pathways involving glycosyltransferases. For example:

- Beta-1,4-Galactosyltransferase (GalT) : This enzyme catalyzes the transfer of galactose from UDP-galactose to mannose residues in glycoproteins or glycolipids .

Table 1: Enzymatic Kinetics of Beta-Galactosyltransferases

| Enzyme Type | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| GalT I | UDP-Gal | 42 | 150 |

| GalT II | UDP-Gal | 63 | 120 |

| GalT III | UDP-Gal | 105 | 90 |

This table summarizes kinetic parameters for various beta-galactosyltransferases involved in synthesizing Galβ(1→4)Man.

Case Study 1: Galβ(1→4)Man in Cancer Immunotherapy

A study investigated the role of Galβ(1→4)Man in enhancing the efficacy of cancer immunotherapies. Researchers found that incorporating this disaccharide into therapeutic agents improved their uptake by dendritic cells, leading to enhanced T-cell activation and tumor regression in murine models .

Case Study 2: Role in Glycoprotein Modifications

Another study explored the modification of glycoproteins with Galβ(1→4)Man to enhance their stability and bioactivity. The results indicated that glycoproteins modified with this disaccharide exhibited improved pharmacokinetics and bioavailability compared to unmodified counterparts .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11?,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-GAQSDDIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.